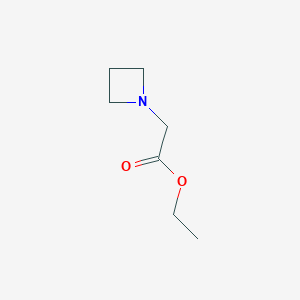

Ethyl 2-(azetidin-1-yl)acetate

CAS No.:

Cat. No.: VC18305756

Molecular Formula: C7H13NO2

Molecular Weight: 143.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H13NO2 |

|---|---|

| Molecular Weight | 143.18 g/mol |

| IUPAC Name | ethyl 2-(azetidin-1-yl)acetate |

| Standard InChI | InChI=1S/C7H13NO2/c1-2-10-7(9)6-8-4-3-5-8/h2-6H2,1H3 |

| Standard InChI Key | MYBGIDBPYOOYGS-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)CN1CCC1 |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

Ethyl 2-(azetidin-1-yl)acetate consists of a four-membered azetidine ring linked to an ethyl acetate group. Key structural features include:

-

IUPAC Name: Ethyl 2-(azetidin-1-yl)acetate

-

SMILES:

Table 1: Molecular Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 143.18 g/mol | |

| CAS Number | 1284942-95-5 | |

| Boiling Point | Not reported | - |

| Density | Not reported | - |

Synthesis and Reaction Pathways

Primary Synthesis Route

The compound is typically synthesized via nucleophilic substitution between azetidine derivatives and ethyl bromoacetate under basic conditions. For example:

-

Azetidine reacts with ethyl bromoacetate in the presence of in dimethylformamide (DMF) at 35°C for 8 hours .

-

The reaction proceeds via mechanism, yielding the ester product with ~75% efficiency .

Alternative Methods

-

Cyclization Strategies: Azetidine rings can be formed via intramolecular cyclization of γ-chloroamines, followed by esterification .

-

Salt Formation: Ethyl 2-(azetidin-3-yl)acetate is often isolated as a tosylate salt (e.g., with p-toluenesulfonic acid) to enhance stability .

Applications in Pharmaceutical and Organic Chemistry

Intermediate in Drug Synthesis

-

Anti-inflammatory Agents: Serves as a precursor for indole-azetidinone hybrids, such as ethyl 2-(3-(3-chloro-1-(4-substituted phenyl)-4-oxoazetidin-2-yl)-1H-indol-1-yl)acetate, which exhibit COX-2 inhibitory activity .

-

Antimicrobial Derivatives: Benzophenone-fused azetidinones derived from this compound demonstrate broad-spectrum activity against Staphylococcus aureus and Escherichia coli .

Role in Peptide Mimetics

The azetidine ring’s conformational rigidity makes it suitable for designing peptidomimetics. For instance, it is incorporated into NSD2-PWWP1 domain antagonists, which show promise in oncology .

| Parameter | Detail | Source |

|---|---|---|

| Hazard Statements | H315, H319, H335 | |

| Precautionary Measures | P261, P305+P351+P338 |

Recent Advancements (2021–2025)

Antimicrobial Scaffolds

A 2022 study reported novel benzophenone-azetidinone hybrids with MIC values of 8–16 µg/mL against drug-resistant bacterial strains .

Cancer Therapeutics

Patent WO2018108954A1 highlights ethyl 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol, a derivative used in estrogen receptor modulators for breast cancer treatment .

Green Synthesis Innovations

Microwave-assisted synthesis reduced reaction times from 8 hours to 45 minutes, improving yields to 85% .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume